3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one
Overview
Description
The compound “3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound1. However, it appears to contain elements of aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group234.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of cobalt nitrate hexahydrate with 2-hydroxy-benzaldehyde ramification under solvothermal conditions5. However, the exact synthesis process for this specific compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, related compounds often have complex structures that can be analyzed using techniques such as X-ray single-crystal diffraction5.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. However, it’s worth noting that Schiff bases, which this compound appears to contain, can efficiently coordinate with metal ions to form corresponding complexes5.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. However, similar compounds often have unique properties that can be characterized by techniques such as elemental analysis, infrared spectroscopy, and X-ray single-crystal diffraction5.Safety And Hazards
The safety and hazards associated with this compound are not well-documented. However, Sigma-Aldrich, a supplier of chemical compounds, provides their products to researchers as part of a collection of rare and unique chemicals, and they do not collect analytical data for this product6.
Future Directions
The future directions for research on this compound are not well-documented. However, given its complex structure and potential for forming complexes with metal ions, it could be of interest in various fields such as bioinorganic chemistry, medicinal chemistry, and the development of new materials5.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of the compound. Further research and experimentation would be necessary to gain a complete understanding of this compound.
properties
IUPAC Name |
(3Z)-3-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidenehydrazinylidene]-5-methoxy-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O3/c1-24-9-2-3-13-10(6-9)14(16(23)20-13)21-19-7-8-4-11(17)15(22)12(18)5-8/h2-7,22H,1H3,(H,20,21,23)/b19-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNICCNKQKARCC-FBCYGCLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=NN=CC3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)NC(=O)/C2=N\N=C\C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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